Enzymatic Specificity: Quantified Affinity of the 6-Sulfate Moiety for Human β1,4-Galactosyltransferase
The 6-sulfate group on the N-acetylglucosamine core is not merely a modification; it is a critical recognition determinant for specific glycosyltransferases. A direct enzymatic characterization of human colorectal mucosa revealed that a β1,4-galactosyltransferase acts preferentially on GlcNAc-6-O-sulfate (6S-GN) over non-sulfated GlcNAc [1]. The Michaelis-Menten constant (Km) for 6S-GN was determined to be 0.43 mM, a quantitative measure of the enzyme's affinity for the sulfated substrate [1].
| Evidence Dimension | Substrate Affinity (Km) for β1,4-galactosyltransferase |
|---|---|
| Target Compound Data | N-Acetylglucosamine-6-O-sulfate (6S-GN) serves as a substrate with Km = 0.43 mM [1]. |
| Comparator Or Baseline | Non-sulfated N-Acetylglucosamine (GlcNAc). The enzyme shows preferential activity for the sulfated form, but a direct Km value for GlcNAc in this specific study was not reported; activity was qualitatively lower. |
| Quantified Difference | Km = 0.43 mM for the 6-sulfated substrate; UDP-Gal co-substrate Km = 16 µM [1]. |
| Conditions | Partially purified enzyme from human colorectal mucosa; assay performed at optimum pH 6.5-7.5 in the presence of divalent cations [1]. |
Why This Matters
This quantitative affinity data confirms that N-(Acetyl-d3)-D-glucosamine 6-Sulfate Sodium Salt is the structurally authentic substrate for probing enzymes involved in the biosynthesis of 6-sulfo sialyl Lewis X, a key ligand in lymphocyte homing and inflammation [2]. Using a non-sulfated analog would yield false-negative or misleading kinetic results.
- [1] Seko, A., et al. Identification and characterization of N-acetylglucosamine-6-O-sulfate-specific beta1,4-galactosyltransferase in human colorectal mucosa. FEBS Letters, 1998. 440(3): p. 307-310. View Source
- [2] Galustian, C., et al. Sialyl-Lewis(x) sequence 6-O-sulfated at N-acetylglucosamine rather than at galactose is the preferred ligand for L-selectin and de-N-acetylation of the sialic acid enhances the binding strength. Biochemical and Biophysical Research Communications, 1997. 240(3): p. 748-751. View Source
